Superior VEGFR2 Selectivity Versus Approved Selective RET Inhibitors
Zeteletinib demonstrates >300-fold selectivity for RET over VEGFR2, a key determinant of on-target safety. This selectivity is significantly higher than that reported for the FDA-approved selective RET inhibitors selpercatinib (approximately 60- to 250-fold) and pralsetinib (approximately 14- to 88-fold) . This difference is a direct result of Zeteletinib's chemical design, which was optimized to maximize the therapeutic window by minimizing VEGFR2 inhibition [1].
| Evidence Dimension | RET vs. VEGFR2 selectivity (fold) |
|---|---|
| Target Compound Data | >300-fold |
| Comparator Or Baseline | Selpercatinib: ~60- to 250-fold; Pralsetinib: ~14- to 88-fold |
| Quantified Difference | Zeteletinib is >1.2- to >21-fold more selective than comparators |
| Conditions | Biochemical kinase inhibition assays |
Why This Matters
Superior VEGFR2 selectivity predicts a lower risk of hypertension and other VEGFR2-related adverse events, a critical differentiator for long-term clinical use and for selecting the most appropriate tool compound for in vivo studies where vascular effects are confounding factors.
- [1] Schöffski P, et al. J Clin Oncol. 2021;39(15_suppl):3008. View Source
